molecular formula C32H41N5O10 B109908 Capromorelin tartrate CAS No. 193273-69-7

Capromorelin tartrate

Cat. No. B109908
M. Wt: 505.6115009
InChI Key: MJGRJCMGMFLOET-MYPSAZMDSA-N
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Description

Capromorelin tartrate is a potent ghrelin receptor agonist and growth hormone secretagogue . It has been used in human clinical trials as a treatment for frailty in elderly adults . It also increases gastric motility and has been studied recently in patients with spinal cord injuries .


Synthesis Analysis

A practical synthesis of capromorelin involves a key step of crystallization-induced dynamic resolution of (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one .


Molecular Structure Analysis

The molecular formula of Capromorelin tartrate is C32H41N5O10 . The molecular weight is 655.7 g/mol . The IUPAC name is N - [(2 R)-1-[(3 aR)-3 a -benzyl-2-methyl-3-oxo-6,7-dihydro-4 H -pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide; (2 R ,3 R )-2,3-dihydroxybutanedioic acid .


Chemical Reactions Analysis

Capromorelin tartrate is a potent ghrelin receptor agonist/growth hormone secretagogue . In rat pituitary cells, Capromorlelin induces growth hormone (GH) secretion .


Physical And Chemical Properties Analysis

The molecular formula of Capromorelin tartrate is C32H41N5O10 . The molecular weight is 655.7 g/mol .

Scientific Research Applications

1. Constipation Relief in Spinal Cord Injury

Capromorelin tartrate has been studied for its effectiveness in relieving constipation in spinal cord-injured patients. It works by stimulating ghrelin receptors within the lumbosacral defecation centers, triggering defecation. This was demonstrated in a study where capromorelin caused robust propulsive activity in the colorectum of both naive and spinal cord-injured rats (Ferens et al., 2011).

2. Growth Hormone Secretagogue Synthesis

Capromorelin tartrate's synthesis involving crystallization-induced dynamic resolution shows its potential as a growth hormone secretagogue. This process has been crucial in preparing bulk quantities of capromorelin for preclinical toxicology studies (Rose et al., 2017).

3. Pharmacokinetics in Spinal Cord Injury

The pharmacokinetics of capromorelin in spinal cord-injured volunteers compared to able-bodied individuals was studied, showing no significant adverse events and similar pharmacokinetic behavior between groups. This highlights its potential for treating constipation following spinal cord injury (Ellis et al., 2014).

4. Appetite Stimulation in Dogs

Capromorelin, as a ghrelin receptor agonist, has been effective in stimulating appetite in dogs, representing a novel mechanism of action for this clinical use. This is significant in veterinary medicine for treating conditions like anorexia in dogs (Zollers et al., 2016).

5. Effects on Body Composition and Physical Function in Older Adults

In older adults with mild functional limitations, capromorelin showed promising results in improving body composition and physical function. It caused a sustained dose-related rise in IGF-I concentrations, increased body weight and lean body mass, and improved physical performance measures (White et al., 2009).

6. Gastric Motor Effects in Mice

The gastroprokinetic effects of capromorelin were studied in mice, revealing that it accelerates gastric emptying of solids through activation of GHS receptors. This suggests its potential application in treating gastrointestinal disorders (Kitazawa et al., 2005).

Future Directions

The safety and effectiveness of capromorelin have been reviewed, along with a discussion of the potential clinical applications for ghrelin receptor agonists in both human and veterinary medicine . It has potential to treat constipation following spinal cord injury . One of these compounds, capromorelin, has been FDA-approved for the stimulation of appetite in dogs .

properties

IUPAC Name

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGRJCMGMFLOET-MYPSAZMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Capromorelin tartrate

CAS RN

193273-69-7
Record name Capromorelin tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAPROMORELIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
CR Rose, MP Zawistoski, BA Lefker… - Bioorganic & Medicinal …, 2017 - Elsevier
A practical synthesis of capromorelin (1), a growth hormone secretagogue, is described that utilizes as a key step a crystallization-induced dynamic resolution (CIDR) of (±)-3a-benzyl-2-…
Number of citations: 10 www.sciencedirect.com
AG Ellis, PT Zeglinski, DJ Brown, AG Frauman… - Spinal Cord, 2015 - nature.com
… Doses of capromorelin tartrate were prepared as capsule formulation and administered … Capromorelin tartrate was supplied by RaQualia Pharma Incorporated, Nagoya, Japan, who …
Number of citations: 23 www.nature.com
M Viljanto, C Cutler, P Taylor… - Drug Testing and …, 2023 - Wiley Online Library
MK‐0677 (ibutamoren) is an orally active non‐peptide growth hormone secretagogue that binds to the ghrelin receptor stimulating the secretion of endogenous growth hormone. It is …
B Callaghan, S Kosari, RV Pustovit… - British Journal of …, 2014 - Wiley Online Library
Background and Purpose Some agonists of ghrelin receptors cause rapid decreases in BP . The mechanisms by which they cause hypotension and the pharmacology of the receptors …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
D Burney, B Audrey Cook, DCA DACVIM, L Freeman… - drjohnson.com
Dr. Burney: When I was a resident a common term then was “partial anorexia.” However, you can’t be partially pregnant, and you can’t be partially anorexic. I think all of us participating …
Number of citations: 0 drjohnson.com
C Cutler, M Viljanto, P Taylor… - Drug Testing and …, 2022 - Wiley Online Library
Ibutamoren mesylate, or MK‐0677, is an orally active, nonpeptide growth hormone secretagogue that has been developed to stimulate excretion of endogenous growth hormone. It has …
DW Ji, F Yang, BZ Chen, XT Min, CS Kuai… - Chemical …, 2020 - pubs.rsc.org
… For instance, capromorelin tartrate is an orally active and potent growth hormone secretagogue (GHS). 2a,b Spiropyrazolones I and II show good anti-tumor and anti-inflammatory …
Number of citations: 13 pubs.rsc.org
JB Furness, RV Pustovit, AJ Syder… - …, 2021 - Wiley Online Library
Background Dopamine receptor 2 (DRD2) and ghrelin receptor (GHSR1a) agonists both stimulate defecation by actions at the lumbosacral defecation center. Dopamine is in nerve …
Number of citations: 9 onlinelibrary.wiley.com
SC Sutton, LA Evans, JH Fortner, JM McCarthy… - Pharmaceutical …, 2006 - Springer
Purpose This study was conducted to develop and validate a dog colon model that predicts colon permeability in humans. Methods The following compounds were studied: Class 1 …
Number of citations: 53 link.springer.com
PA Carpino, BA Lefker, SM Toler, LC Pan… - 2001 - American Chemical Society National …
Number of citations: 2

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